

Synthesis of allyl iodide from allyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

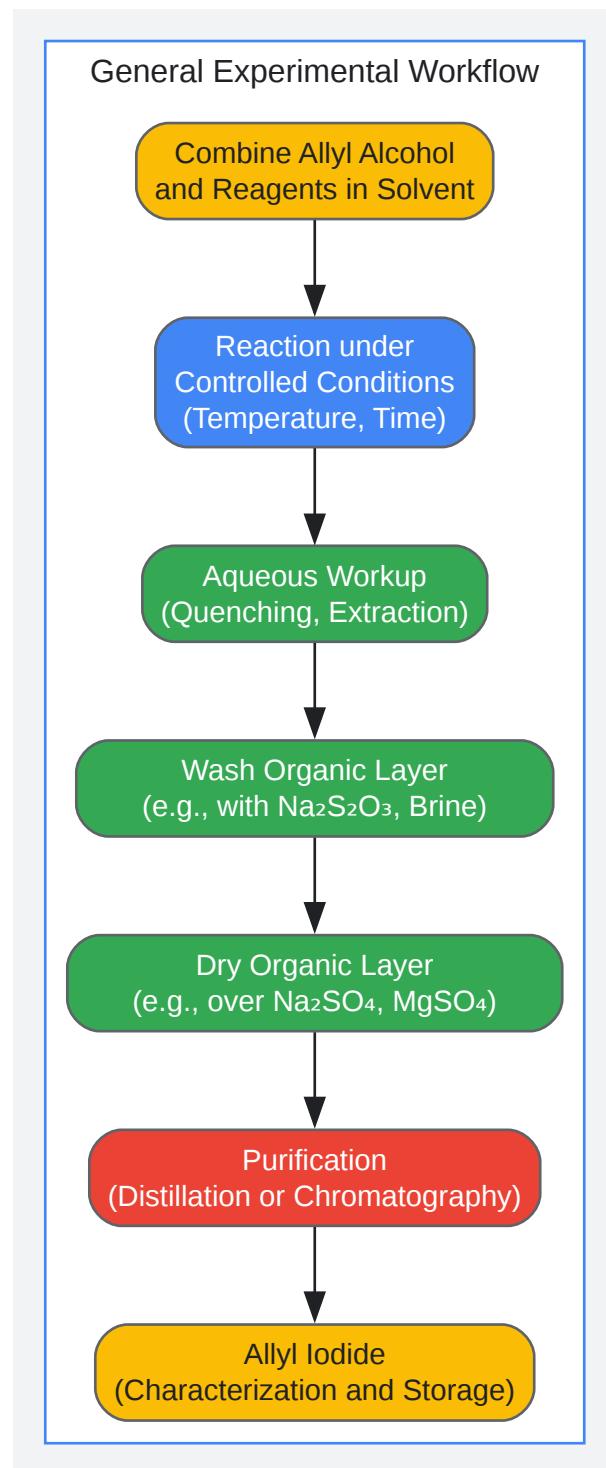
Compound of Interest

Compound Name: **Allyl iodide**

Cat. No.: **B1293787**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **Allyl Iodide** from Allyl Alcohol


For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and effective methods for the synthesis of **allyl iodide** from allyl alcohol. **Allyl iodide** is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the allyl group in the manufacturing of pharmaceuticals and other complex organic molecules. This document details various synthetic routes, providing in-depth experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable method for their specific application.

Overview of Synthetic Transformations

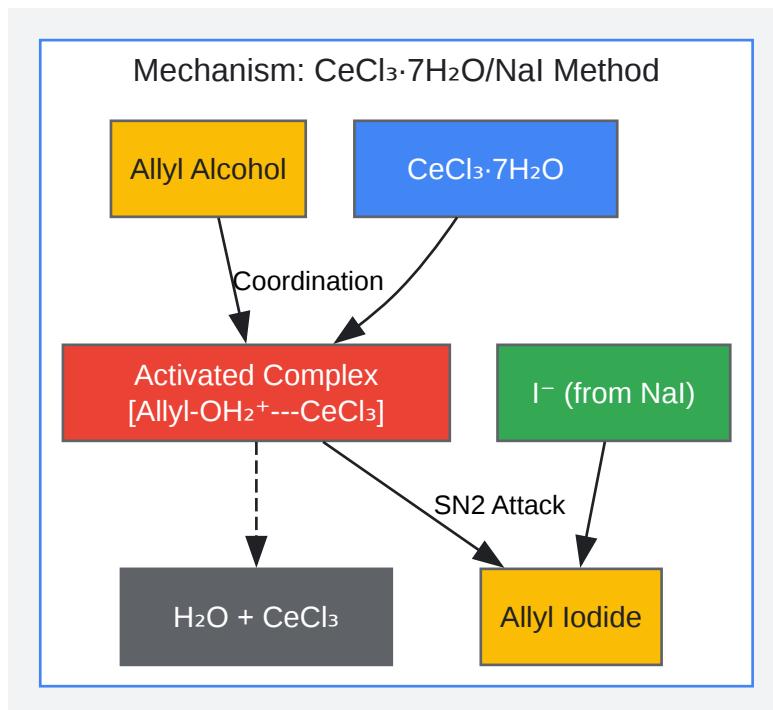
The conversion of allyl alcohol to **allyl iodide** involves the substitution of the hydroxyl (-OH) group with an iodide (-I) atom. As the hydroxyl group is a poor leaving group, these syntheses require its activation. The primary methods discussed herein achieve this through different reagents and intermediates, influencing the reaction conditions, yield, and purity of the final product. The choice of method often depends on factors such as substrate compatibility, desired scale, and available reagents. The most common synthetic strategies proceed via $S(N)2$ or $S(N)1$ -type mechanisms.

A general workflow for the synthesis and purification of **allyl iodide** is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for **allyl iodide** synthesis.

Synthesis Methods and Experimental Protocols


Several reliable methods for the synthesis of **allyl iodide** from allyl alcohol are detailed below.

Method A: Cerium(III) Chloride Heptahydrate and Sodium Iodide

This method utilizes a Lewis acid ($\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$) to activate the hydroxyl group of allyl alcohol, facilitating nucleophilic substitution by the iodide ion from sodium iodide.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is known for its mild reaction conditions and high efficiency.[\[1\]](#)

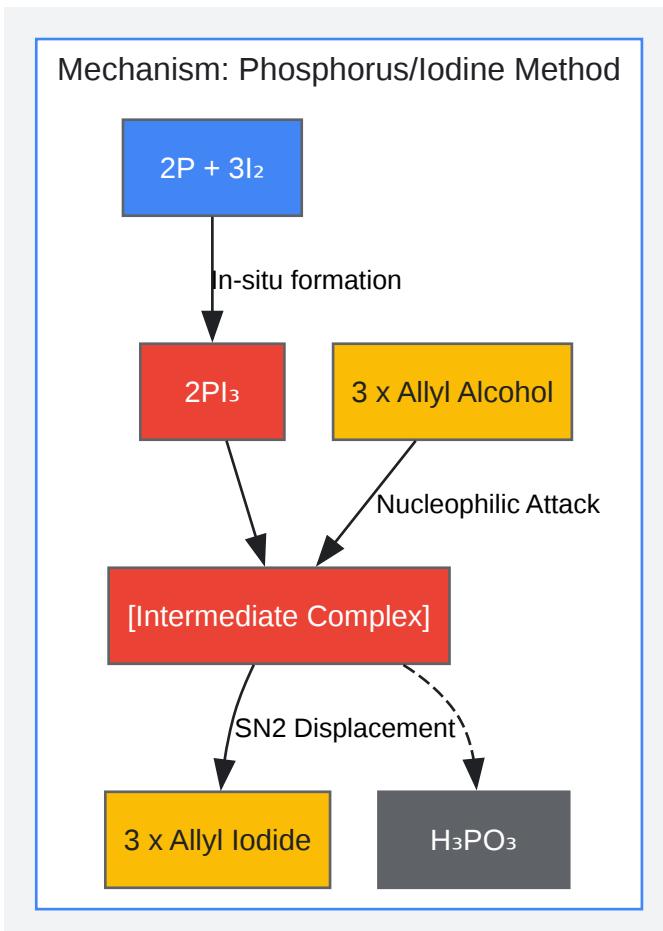
Reaction Mechanism:

The reaction is believed to proceed through the coordination of the cerium(III) ion to the oxygen atom of the alcohol, which makes the hydroxyl group a better leaving group. This is followed by a nucleophilic attack of the iodide ion.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of CeCl_3 -mediated iodination.

Experimental Protocol:


- To a stirred suspension of allyl alcohol (1 mmol) and sodium iodide (1.2 mmol) in acetonitrile (10 mL), add cerium(III) chloride heptahydrate (1.5 mmol).[3]
- Heat the resulting mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For benzylic alcohols, reactions are often complete within 20 hours.[3]
- After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
- Wash the mixture with 0.5 N HCl, followed by saturated aqueous NaHCO_3 solution, and finally with saturated NaCl (brine).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography or distillation to afford pure **allyl iodide**.

Method B: Phosphorus and Iodine

A classic and robust method for converting alcohols to alkyl iodides involves the in-situ generation of phosphorus triiodide (PI_3) from elemental phosphorus and iodine.[4][5][6]

Reaction Mechanism:

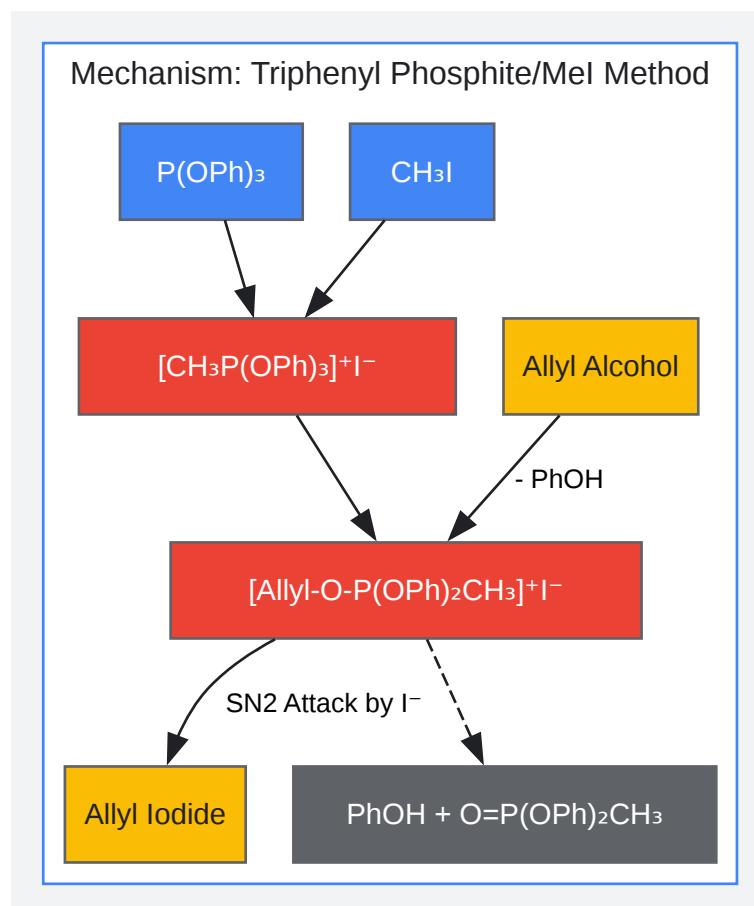
Red phosphorus and iodine react to form phosphorus triiodide. The hydroxyl group of the alcohol then attacks the phosphorus atom of PI_3 , forming an intermediate that is subsequently displaced by an iodide ion in an $\text{S}_{\text{N}}2$ reaction.[4][7]

[Click to download full resolution via product page](#)

Caption: Mechanism of P/I₂-mediated iodination.

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (e.g., 5 g).
- Add allyl alcohol (e.g., 25 g) to the flask.
- Slowly add iodine (e.g., 50 g) in small portions through the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, warm the mixture gently for a few hours to complete the reaction.


- Distill the crude **allyl iodide** directly from the reaction mixture.
- Wash the distillate with a dilute solution of sodium thiosulfate to remove any unreacted iodine, then with water, and finally with a saturated sodium bicarbonate solution.
- Dry the washed product over anhydrous calcium chloride and redistill to obtain pure **allyl iodide**.

Method C: Triphenyl Phosphite and Methyl Iodide

This method, a variation of the Rydon reaction, uses triphenyl phosphite and methyl iodide to generate a phosphonium salt in situ, which then activates the alcohol for nucleophilic substitution.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Reaction Mechanism:

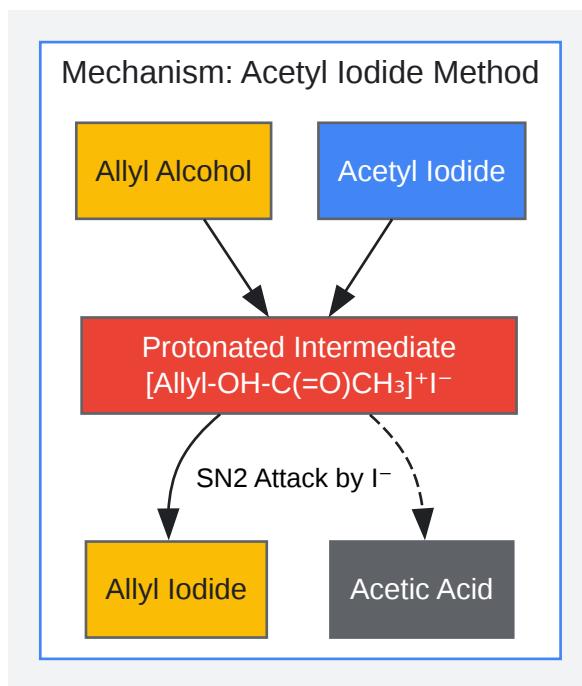
Triphenyl phosphite reacts with methyl iodide to form methyltriphenoxyphosphonium iodide. The allyl alcohol then displaces a phenoxy group, and the resulting intermediate undergoes an S_N2 attack by the iodide ion.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism via phosphonium salt intermediate.

Experimental Protocol (Adapted from a procedure for neopentyl alcohol):[\[9\]](#)

- In a round-bottom flask fitted with a reflux condenser, combine triphenyl phosphite (1.1 eq), allyl alcohol (1.0 eq), and methyl iodide (1.5 eq).
- Heat the mixture under gentle reflux. The reaction progress can be monitored by observing the temperature of the refluxing liquid, which will rise as the reaction proceeds.
- Once the reaction is complete (as indicated by TLC or GC analysis), cool the mixture.
- Distill the reaction mixture under reduced pressure.
- Wash the collected distillate with water, then with cold 1 N sodium hydroxide solution to remove phenol byproducts, and finally with water again.


- Dry the organic product over anhydrous calcium chloride and redistill to yield pure **allyl iodide**.

Method D: Acetyl Iodide

This method involves the direct reaction of allyl alcohol with acetyl iodide. It is a straightforward procedure, though acetyl iodide is a reactive and moisture-sensitive reagent.

Reaction Mechanism:

The reaction likely proceeds through the protonation of the alcohol by the acetyl iodide, followed by an S_N2 attack of the iodide ion on the allylic carbon.

[Click to download full resolution via product page](#)

Caption: Mechanism of acetyl iodide reaction.

Experimental Protocol:[11]

- In a reaction flask, combine acetyl iodide (10.6 g) and allyl alcohol (3.6 g).[11]
- Maintain the mixture at 80-90 °C for 1 hour.[11]

- After the reaction period, distill the mixture to afford **allyl iodide**. The reported boiling point is 100-103 °C.[11]

Method E: Organotin Iodides

This method, typically found in patent literature, uses organotin iodides in the presence of hydrogen chloride to convert alcohols to alkyl iodides.[12] While effective, the toxicity and difficulty in removing organotin byproducts make it less common in modern laboratory settings. [13]

Experimental Protocol (General):[12]

- Heat an alkyltin iodide (e.g., Bu_3SnI) with allyl alcohol in the presence of hydrogen chloride (gaseous or concentrated aqueous HCl).
- The reaction temperature is typically maintained between 50-250 °C.
- The resulting **allyl iodide** can be recovered from the reaction mixture, for instance, by distillation.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods. Note that conditions and yields can vary based on the specific substrate and scale of the reaction.

Method	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Citation(s)
A	Allyl Alcohol, CeCl ₃ ·7H ₂ O, O, NaI	Acetonitrile	Reflux	~20	90 (for Benzyl Alcohol)	[3]
B	Allyl Alcohol, Red Phosphorus, Iodine	None (Neat)	Reflux	Several	High (General Method)	[6][14]
C	Allyl Alcohol, P(OPh) ₃ , MeI	None (Neat)	Reflux	~24	64-75 (for Neopentyl Alcohol)	[9]
D	Allyl Alcohol, Acetyl Iodide	None (Neat)	80-90	1	62	[11]
E	Allyl Alcohol, R ₃ SnI, HCl	None (Neat)	50-250	Variable	58 (for n- Butyl Iodide)	[12]

Conclusion

The synthesis of **allyl iodide** from allyl alcohol can be achieved through various methods, each with its own set of advantages and disadvantages.

- The CeCl₃·7H₂O/NaI system offers a mild, efficient, and environmentally benign option with high yields.[1]
- The phosphorus and iodine method is a classic, high-yielding route, although it involves handling elemental iodine and can be vigorously exothermic.

- The triphenyl phosphite/methyl iodide method is also effective but may require longer reaction times and careful removal of byproducts.[9]
- The acetyl iodide method is rapid and straightforward but uses a highly reactive and corrosive reagent.[11]
- The use of organotin iodides is generally avoided due to the toxicity and persistence of the tin byproducts.[13]

For most laboratory and development applications, the cerium(III) chloride-mediated method represents an excellent balance of efficiency, safety, and operational simplicity. The choice of the optimal method will ultimately be guided by the specific requirements of the synthesis, including scale, purity requirements, and available resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 2. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Iodine reacts with alcohols to give alkyl iodine only in presence of - askIITians [askiitians.com]
- 5. Iodine reacts with alcohols to give alkyl iodine only class 11 chemistry CBSE [vedantu.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. In the reaction `ROH overset("Red" P + I₂)(rarr)RI + A` , A is : [allen.in]
- 8. Allyl iodide - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organic chemistry - Mechanism for synthesis of neopentyl iodide using triphenylphosphite/methyl iodide - Chemistry Stack Exchange

[chemistry.stackexchange.com]

- 11. Acyl iodides in organic synthesis: I. Reactions with alcohols - Lookchem [lookchem.com]
- 12. US3374278A - Preparation of alkyl iodides from alkyl alcohols and organotin iodides - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. DSpace [scholarworks.umass.edu]
- To cite this document: BenchChem. [Synthesis of allyl iodide from allyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293787#synthesis-of-allyl-iodide-from-allyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com